3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride

Description

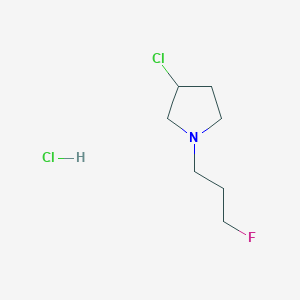

3-Chloro-1-(3-fluoropropyl)pyrrolidine hydrochloride is a halogenated pyrrolidine derivative with a fluoropropyl side chain and a hydrochloride counterion. Its structural features include a five-membered pyrrolidine ring substituted with a chlorine atom at the 3-position and a 3-fluoropropyl group at the 1-position. This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, particularly in the development of topoisomerase inhibitors and psychoactive agents . The fluorine atom enhances lipophilicity and metabolic stability, while the chloropropyl chain contributes to electrophilic reactivity, enabling cross-coupling or alkylation reactions in drug discovery pipelines.

Properties

IUPAC Name |

3-chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClFN.ClH/c8-7-2-5-10(6-7)4-1-3-9;/h7H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXADHZYCKUONPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1Cl)CCCF.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride typically involves the reaction of 3-chloropyrrolidine with 3-fluoropropyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, as well as in the development of new chemical processes and technologies.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

The substitution of pyrrolidine with piperidine (a six-membered ring) significantly alters biological activity. For example:

- Compound 22 (piperidine derivative): Exhibited +++ Top1 inhibitory activity (highest tier).

- Compound 23 (pyrrolidine derivative): Showed ++ Top1 activity , indicating reduced efficacy compared to piperidine analogs .

Key Insight : The larger piperidine ring may improve binding affinity to Top1 through enhanced van der Waals interactions or conformational flexibility.

Substituent Effects on Bioactivity

- Hyp Conjugate (3-hydroxy-pyrrolidine derivative) : Demonstrated superior radical scavenging activity (IC50 = 4.1 ± 0.87 µM/mL) due to the hydroxyl group’s electron-donating properties .

- α-PVP Derivative (8) : Removal of the propyl side chain increased IC50 to 3250 nM, underscoring the critical role of alkyl chains in maintaining potency .

Comparison Table 1: Substituent Impact on Activity

Halogen and Counterion Effects

- Fluorine vs. Chlorine : Fluorine’s electronegativity increases metabolic stability and membrane permeability compared to chlorine, which may enhance electrophilicity but reduce bioavailability.

- Hydrochloride Salts : Protonation of the pyrrolidine nitrogen (e.g., in compound 23) facilitates salt-bridge formation with biological targets (e.g., Asp533 in Top1), improving binding affinity .

Physicochemical Properties

- Molecular Weight : Pyrrolidine derivatives typically range between 200–300 g/mol. For example, prolintane hydrochloride (a structural analog) has a molecular weight of 253.8 g/mol .

- Solubility : Hydrochloride salts (e.g., triprolidine HCl) exhibit improved water solubility compared to free bases, critical for pharmacokinetics .

Biological Activity

3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with halogenated alkyl groups. The general synthetic route can be summarized as follows:

- Formation of Pyrrolidine Ring : Pyrrolidine can be synthesized through the cyclization of appropriate amines and carbonyl compounds.

- Chlorination : The introduction of the chlorine atom can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

- Fluoropropyl Substitution : The fluoropropyl group is introduced via nucleophilic substitution reactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. Its mechanism may include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Binding : It has shown potential in binding to neurotransmitter receptors, which may influence neurological functions.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that it possesses antimicrobial properties against several bacterial strains, making it a candidate for further development in treating infections.

- Cytotoxic Effects : Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines, indicating potential anticancer activity .

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests a moderate spectrum of activity, warranting further investigation into its structural modifications to enhance efficacy.

Cytotoxicity in Cancer Research

In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced cell death at concentrations above 50 µM. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 |

| MCF-7 | 60 |

These results indicate that this compound has promising cytotoxic effects, suggesting potential applications in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-1-(3-fluoropropyl)pyrrolidine hydrochloride?

The synthesis typically involves two key steps: (1) chloromethylation of the pyrrolidine backbone using formaldehyde and hydrochloric acid under controlled pH (4–6) and temperature (40–60°C), followed by (2) fluoropropyl group introduction via nucleophilic substitution with 3-fluoropropyl bromide. Reaction intermediates should be purified via recrystallization or column chromatography to minimize side products like N-alkylated byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., fluorine and chlorine integration).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] for CHClFN).

- Elemental Analysis : To validate stoichiometry (±0.3% tolerance for Cl and F) .

Advanced Research Questions

Q. What strategies mitigate side reactions during the fluoropropyl group introduction?

Side reactions like over-alkylation or halogen exchange can be minimized by:

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states.

- Stoichiometric Control : Limiting fluoropropyl halide to a 1.1:1 molar ratio relative to the pyrrolidine precursor.

- Temperature Modulation : Maintaining reactions at 0–5°C to reduce thermal degradation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Acidic Conditions (pH < 3) : Rapid hydrolysis of the chloromethyl group occurs, forming pyrrolidinone derivatives.

- Basic Conditions (pH > 10) : Dehydrohalogenation leads to olefin formation.

- Thermal Stability : Decomposition above 150°C releases HCl and HF gases, necessitating inert atmospheres for high-temperature studies .

Q. What analytical approaches resolve contradictions in pharmacological data across studies?

Contradictions in receptor-binding affinity or cytotoxicity may arise from:

- Stereochemical Variants : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity.

- Solvate Formation : Thermogravimetric analysis (TGA) to detect hydrate or solvate phases that alter bioactivity.

- Dose-Response Reproducibility : Validate assays using standardized cell lines (e.g., HEK293) and positive controls .

Mechanistic and Theoretical Questions

Q. What is the electronic impact of the 3-fluoropropyl substituent on the pyrrolidine ring?

The electron-withdrawing fluorine atom induces:

Q. How does the compound interact with biological targets such as ion channels or enzymes?

Computational docking studies suggest:

- Hydrogen Bonding : The fluorine atom forms weak H-bonds with serine or threonine residues in active sites.

- Steric Blocking : The chloromethyl group obstructs substrate entry in voltage-gated sodium channels. Experimental validation requires patch-clamp electrophysiology or fluorescence polarization assays .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported cytotoxicity profiles?

Q. Why do some studies report conflicting reaction yields for the final hydrochloride salt?

Variations arise from:

- Counterion Exchange Efficiency : Optimize HCl gas flow rate during salt formation.

- Crystallization Solvents : Use ethanol/water mixtures (80:20 v/v) for higher purity (>98%) .

Methodological Best Practices

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Acid-resistant gloves and fume hoods for HCl/HF exposure risks.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.